2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride

CAS No.: 874814-70-7

Cat. No.: VC2997855

Molecular Formula: C7H3Cl2F3O2S

Molecular Weight: 279.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874814-70-7 |

|---|---|

| Molecular Formula | C7H3Cl2F3O2S |

| Molecular Weight | 279.06 g/mol |

| IUPAC Name | 2-chloro-6-(trifluoromethyl)benzenesulfonyl chloride |

| Standard InChI | InChI=1S/C7H3Cl2F3O2S/c8-5-3-1-2-4(7(10,11)12)6(5)15(9,13)14/h1-3H |

| Standard InChI Key | CFRDWFNMFKQQBA-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)C(F)(F)F |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)C(F)(F)F |

Introduction

Chemical Identity and Structure

Molecular Structure and Formula

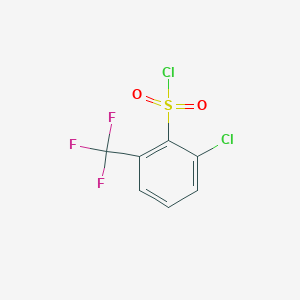

2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride is characterized by a benzene ring with three key functional groups: a chlorine atom at position 2, a trifluoromethyl group at position 6, and a sulfonyl chloride group at position 1. Based on the molecular structures of similar compounds, it has the molecular formula C₇H₃Cl₂F₃O₂S and an expected molecular weight of approximately 279.06 g/mol, which aligns with the molecular weight of isomeric compounds like 2-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride (279.05 g/mol) .

Physical Properties

The physical properties of 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride can be reasonably estimated by examining data from structurally similar compounds:

It should be noted that positional isomers can exhibit different physical properties, so these values represent approximations pending experimental verification.

Chemical Reactivity

Functional Group Reactivity

As a benzene sulfonyl chloride derivative, 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride possesses characteristic reactivity patterns:

-

The sulfonyl chloride group (-SO₂Cl) is highly reactive toward nucleophiles, making this compound valuable for sulfonylation reactions in organic synthesis.

-

The presence of both chloro and trifluoromethyl substituents, which are electron-withdrawing groups, enhances the electrophilicity of the sulfonyl chloride functionality, potentially increasing its reactivity in nucleophilic substitution reactions.

-

The compound is expected to be moisture-sensitive, as the sulfonyl chloride group readily reacts with water to form the corresponding sulfonic acid with the liberation of hydrogen chloride.

Structural Effects on Reactivity

The specific arrangement of substituents in this molecule creates unique electronic and steric environments:

-

The ortho position of the chlorine atom relative to the sulfonyl chloride group may introduce steric hindrance that affects the approach of reactants.

-

The trifluoromethyl group at position 6 provides strong electron-withdrawing effects through both inductive and resonance mechanisms, influencing the electron density distribution within the aromatic ring.

-

The combined electronic effects of both substituents likely alter the reactivity profile compared to single-substituted analogs or differently arranged isomers.

Synthesis Methods

Synthetic Challenges

The synthesis of this specific isomer presents several challenges:

-

Achieving regioselectivity in the introduction of the sulfonyl chloride group at the desired position relative to existing substituents.

-

Minimizing side reactions due to the high reactivity of the sulfonyl chloride functionality.

-

Developing purification procedures that accommodate the moisture sensitivity of the final product.

Applications

Role in Organic Synthesis

2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride serves as a valuable building block in organic synthesis:

-

As a sulfonylating agent for the preparation of sulfonamides, sulfonate esters, and sulfones.

-

In the synthesis of complex molecules where the specific electronic and steric properties of the trifluoromethyl and chloro substituents are required.

-

As a precursor for further functionalization through transformations of the sulfonyl chloride group or substitution of the chlorine atom.

Agricultural Applications

Related compounds, such as 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride, have been described as intermediates in the synthesis of agricultural herbicides, notably penoxsulam . The specific position and combination of functional groups in 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride may confer unique properties that could be exploited in the development of novel agrochemicals.

Comparative Analysis

Structural Isomers

The position of substituents on the benzene ring significantly influences the properties and reactivity of these compounds. A comparison with known isomers provides insight into the likely characteristics of 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride:

Structure-Activity Relationships

The specific arrangement of substituents in 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride confers unique reactivity patterns:

-

The ortho relationship between the chloro and sulfonyl chloride groups creates a distinct steric environment that may influence the approach of reactants and the conformation of the molecule.

-

The trifluoromethyl group at position 6 provides strong electron-withdrawing effects that modify the electronic distribution within the aromatic ring.

-

The combined electronic and steric effects of both substituents likely create a unique reactivity profile that differentiates this compound from its isomers and related derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume